S-Methyl-D-thiocitrulline

Stereoselectivity nNOS inhibition Enantiomeric negative control

S-Methyl-D-thiocitrulline is the D-enantiomer of S-methyl-L-thiocitrulline (SMTC), belonging to the S-alkyl-isothioureido-amino acid class of nitric oxide synthase (NOS) inhibitors. While the L-enantiomer is a potent, slow tight-binding inhibitor of neuronal NOS (nNOS; Ki ≈ 1.2 nM for human enzyme) with approximately 10-fold selectivity over endothelial NOS (eNOS) and approximately 28-fold over inducible NOS (iNOS) , the D-enantiomer exhibits markedly reduced inhibitory potency (IC₅₀ ≈ 160 μM against nNOS) representing a greater than 300-fold loss of activity.

Molecular Formula C7H15N3O2S
Molecular Weight 205.28 g/mol
CAS No. 156719-42-5
Cat. No. B8581422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Methyl-D-thiocitrulline
CAS156719-42-5
Molecular FormulaC7H15N3O2S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCSC(=NCCCC(C(=O)O)N)N
InChIInChI=1S/C7H15N3O2S/c1-13-7(9)10-4-2-3-5(8)6(11)12/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12)/t5-/m1/s1
InChIKeyNGVMVBQRKZPFLB-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Methyl-D-thiocitrulline (CAS 156719-42-5): A Stereochemical Probe for Neuronal Nitric Oxide Synthase Target Engagement Studies


S-Methyl-D-thiocitrulline is the D-enantiomer of S-methyl-L-thiocitrulline (SMTC), belonging to the S-alkyl-isothioureido-amino acid class of nitric oxide synthase (NOS) inhibitors. While the L-enantiomer is a potent, slow tight-binding inhibitor of neuronal NOS (nNOS; Ki ≈ 1.2 nM for human enzyme) with approximately 10-fold selectivity over endothelial NOS (eNOS) and approximately 28-fold over inducible NOS (iNOS) [1], the D-enantiomer exhibits markedly reduced inhibitory potency (IC₅₀ ≈ 160 μM against nNOS) representing a greater than 300-fold loss of activity [2]. This profound stereochemical dependence of NOS inhibition establishes S-methyl-D-thiocitrulline primarily as an enantiomeric negative control and stereochemical probe rather than a pharmacologically active tool compound.

Why S-Methyl-D-thiocitrulline Cannot Be Interchanged with L-Enantiomer NOS Inhibitors in Experimental Design


Generic substitution among NOS inhibitors—even between enantiomers of the same scaffold—is not scientifically valid due to profound stereochemical dependence of target engagement. The L-enantiomer of S-methyl-thiocitrulline binds the nNOS active site with a Ki of 0.05 μM and is competitive with L-arginine [1], while the D-enantiomer at 10 μM produces no detectable inhibition in standard nNOS assays and requires 100 μM to achieve only 39 ± 10% inhibition [1]. Chiral HPLC analysis confirmed that the residual weak activity of the D-enantiomer is not attributable to L-isomer contamination [1]. This greater than 3-order-of-magnitude potency differential means that S-methyl-D-thiocitrulline cannot serve as a substitute for S-methyl-L-thiocitrulline in any functional or pharmacological study. Its procurement value lies precisely in this stereochemical discrimination: it serves as a validated, enantiomerically pure negative control for experiments that require ruling out non-specific effects of the L-enantiomer.

Quantitative Evidence Guide: S-Methyl-D-thiocitrulline Stereochemical Differentiation from Active NOS Inhibitors


Stereochemical Discrimination: D- vs. L-Enantiomer Inhibitory Potency Against Neuronal NOS

The D-enantiomer of S-methyl-thiocitrulline exhibits a greater than 300-fold reduction in nNOS inhibitory potency compared to the L-enantiomer. The L-enantiomer inhibits nNOS with a Ki of 0.05 ± 0.01 μM and produces >99% inhibition at 100 μM. In contrast, S-methyl-D-thiocitrulline at 10 μM produces no detectable inhibition, and at 100 μM achieves only 39 ± 10% inhibition, yielding an IC₅₀ of 160 ± 23 μM [1]. Chiral HPLC analysis confirmed the D-enantiomer preparation contained no detectable L-enantiomer contamination (limit of detection ~1%) [1]. The patent literature explicitly states that the D-enantiomers are not physiologically active or are much less active than L-enantiomers [2].

Stereoselectivity nNOS inhibition Enantiomeric negative control

Isoform Selectivity of Active L-Enantiomer as Analytical Differentiator for D-Enantiomer Control Utility

The active L-enantiomer (S-methyl-L-thiocitrulline; Me-TC) exhibits a quantifiable selectivity profile against human NOS isoforms: Ki values of 1.2 nM (nNOS), 11 nM (eNOS), and 34 nM (iNOS), yielding approximately 9.2-fold selectivity for nNOS over eNOS and approximately 28.3-fold selectivity over iNOS [1]. In rat tissue, the L-enantiomer shows approximately 17-fold selectivity for neuronal NOS (IC₅₀ = 300 nM) compared to endothelial NOS (IC₅₀ = 5.4 μM) . This multi-isoform activity profile defines the pharmacological fingerprint against which the D-enantiomer's inactivity must be validated. The D-enantiomer is required in any experiment using the L-enantiomer to establish that observed effects are isoform-specific rather than due to non-specific interactions.

Isoform selectivity nNOS vs eNOS vs iNOS Biochemical assay design

Functional Selectivity in Human Vasculature: SMTC (L-Enantiomer) vs. Non-Selective NOS Inhibitor L-NMMA in Coronary Circulation

In patients with angiographically normal coronary arteries, intracoronary infusion of SMTC (L-enantiomer, 0.625 μmol/min) reduced basal coronary blood flow by 34.1 ± 5.2% (n=10; P<0.01) without affecting substance P-stimulated increases in flow, which are eNOS-mediated. In contrast, the non-selective NOS inhibitor L-NMMA (25 μmol/min) reduced basal coronary flow by 22.3 ± 5.3% (n=8; P<0.01) but also significantly inhibited substance P-induced flow increases (P<0.01) [1]. In the forearm circulation, SMTC (0.2 μmol/min) reduced radial artery blood flow by 36.0 ± 6.4% (n=10; P=0.03) without affecting flow-mediated dilatation, whereas L-NMMA inhibited flow-mediated dilatation by approximately 80% [1]. This demonstrates that nNOS-derived NO regulates basal microvascular tone independently of eNOS-mediated stimulated vasodilatation. The D-enantiomer serves as the essential negative control to confirm that these effects are stereospecific and nNOS-dependent rather than non-specific vascular actions.

Vascular pharmacology nNOS functional selectivity Coronary blood flow eNOS sparing

Differential Hemodynamic Profile: SMTC (L-Enantiomer) vs. Non-Selective NOS Inhibitor L-NAME in Conscious Rats

In conscious male Sprague-Dawley rats, SMTC (L-enantiomer, 0.3 mg/kg bolus) produced a significant, short-lived pressor effect with renal, mesenteric and hindquarters vasoconstriction, while the same dose of L-NAME did not affect mean blood pressure but caused bradycardia and mesenteric vasoconstriction [1]. At the highest dose tested (10 mg/kg), L-NAME produced significantly greater bradycardia and a larger fall in mesenteric vascular conductance than SMTC, although the initial pressor response to SMTC was greater but less sustained [1]. Critically, infusion of SMTC (3 mg/kg/h) did not attenuate acetylcholine-induced renal vasodilatation, whereas L-NAME infusion markedly attenuated this eNOS-mediated response [1]. This differential profile—greater initial pressor effect, preservation of endothelial-dependent vasodilatation, and less bradycardia—is consistent with nNOS-selective inhibition by the L-enantiomer. The D-enantiomer is required to verify that these distinct hemodynamic effects are stereochemistry-dependent.

Regional hemodynamics nNOS vs eNOS inhibition in vivo Pressor response Vascular conductance

Neuroprotection Without Thermoregulatory Confound: SMTC vs. 7-Nitroindazole in Methamphetamine Neurotoxicity Model

In Swiss Webster mice, METH (5 mg/kg, q 3 h × 3) produced marked hyperthermia and 50-60% depletion of striatal dopaminergic markers at 72 h. Pretreatment with SMTC (L-enantiomer; 10 mg/kg) before each METH injection did not affect METH-induced hyperthermia but afforded significant protection against depletion of dopaminergic markers [1]. In contrast, 7-nitroindazole (7-NI) at a high dose (50 mg/kg) produced significant hypothermia, confounding interpretation of its neuroprotective effects, while a low dose (25 mg/kg) that did not affect temperature also did not protect [1]. The structurally related 3-bromo-7-nitroindazole (3-Br-7-NI; 20 mg/kg) showed a similar profile to SMTC—protection without temperature alteration [1]. These findings demonstrate that SMTC (L-enantiomer) provides neuroprotection through nNOS inhibition without the thermoregulatory confound that limits interpretation of 7-NI studies. The D-enantiomer serves as the essential control to confirm that neuroprotection is stereospecific and nNOS-mediated.

Neuroprotection Dopaminergic neurotoxicity nNOS inhibitor selectivity 7-Nitroindazole comparison

Application Scenarios: Where S-Methyl-D-thiocitrulline Provides Value as a Stereochemical Control for nNOS Research


Enantiomeric Negative Control in nNOS-Dependent Neuroprotection Studies

S-methyl-D-thiocitrulline is the required negative control when S-methyl-L-thiocitrulline (SMTC) is used to demonstrate nNOS-mediated neuroprotection in models of excitotoxicity, Parkinsonian neurodegeneration, or ischemia-reperfusion injury. In the MPTP and malonate neurotoxicity models, SMTC (L-enantiomer) significantly protected against striatal dopamine depletion and lesion formation, with protection reversed by L-arginine but not D-arginine, confirming mechanism specificity [1]. Use of the D-enantiomer at matched concentrations (≥100 μM or equivalent in vivo doses) verifies that observed neuroprotection is stereospecific and not due to non-specific sulfur-containing metabolite effects or off-target interactions.

Stereochemical Validation in Human Vascular nNOS Functional Studies

First-in-human studies have demonstrated that local infusion of SMTC (L-enantiomer) reduces basal blood flow in the human forearm (by ~36%) and coronary circulation (by ~34%) without impairing eNOS-dependent vasodilatation to acetylcholine, substance P, or increased shear stress [2]. S-methyl-D-thiocitrulline serves as the critical enantiomeric control to confirm that these hemodynamic effects are stereospecific and nNOS-mediated. This is particularly important given that non-selective NOS inhibitors (L-NMMA, L-NAME) cannot discriminate between nNOS and eNOS contributions to vascular tone regulation.

Stereochemical Probe in NOS Enzyme Kinetics and Structural Biology

S-methyl-D-thiocitrulline has been used alongside the L-enantiomer in detailed biochemical studies to establish the stereochemical requirements of NOS active site binding. Kinetic studies demonstrate that the L-enantiomer is competitive with L-arginine (Ki = 0.05 μM), whereas the D-enantiomer behaves as a weak inhibitor akin to S-methylisothiouronium iodide, lacking the stereospecific recognition conferred by the L-amino acid backbone [3]. The D-enantiomer thus provides a valuable tool for crystallographic and spectroscopic studies investigating the stereochemical basis of NOS substrate recognition and inhibitor binding.

Control for In Vivo Pressor and Hemodynamic Pharmacology Studies

S-methyl-L-thiocitrulline produces strong pressor activity in normotensive rats and reverses hypotension in models of septic shock, effects that are stereoselective and reversible [3]. In experimental hypertension or shock models where SMTC is used to probe the role of nNOS-derived NO in blood pressure regulation, S-methyl-D-thiocitrulline at equivalent doses serves as the enantiomeric control to rule out non-stereospecific cardiovascular effects. The patent literature explicitly describes this stereochemical dependence and the use of D-enantiomers as essentially inactive comparators [4].

Quote Request

Request a Quote for S-Methyl-D-thiocitrulline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.